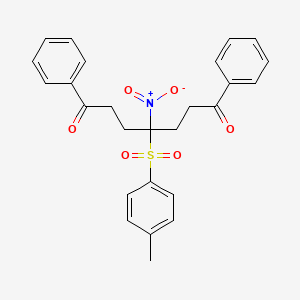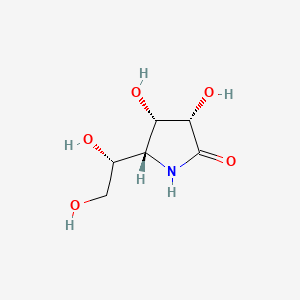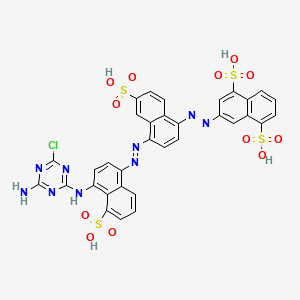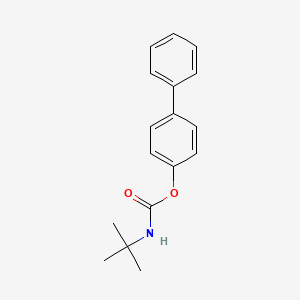
4-(Hydroxy(oxido)amino)-4-((4-methylphenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxy(oxido)amino)-4-((4-methylphenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxy(oxido)amino)-4-((4-methylphenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Heptanedione Backbone: This can be achieved through a Claisen condensation reaction between appropriate ketone precursors.
Introduction of the Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts acylation reactions.
Hydroxy(oxido)amino Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy(oxido)amino group.
Reduction: Reduction reactions can target the carbonyl groups or the nitro group if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and advanced materials.
Biology and Medicine
The compound’s unique structure suggests potential biological activity. It could be investigated for its effects on various biological pathways, potentially leading to the development of new drugs or therapeutic agents.
Industry
In materials science, the compound might be used in the development of new polymers or as a precursor for specialty chemicals. Its sulfonyl and phenyl groups could impart desirable properties such as thermal stability and chemical resistance.
Mécanisme D'action
The mechanism by which 4-(Hydroxy(oxido)amino)-4-((4-methylphenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The hydroxy(oxido)amino group could participate in redox reactions, while the sulfonyl group might influence the compound’s solubility and interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Hydroxyamino)-4-((4-methylphenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione
- 4-(Amino)-4-((4-methylphenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione
- 4-(Hydroxy(oxido)amino)-4-((4-chlorophenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione
Uniqueness
What sets 4-(Hydroxy(oxido)amino)-4-((4-methylphenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione apart is the combination of its functional groups. The presence of both hydroxy(oxido)amino and sulfonyl groups in the same molecule is relatively rare and can lead to unique chemical and biological properties. This makes it a compound of significant interest for further research and development.
Propriétés
Numéro CAS |
76283-90-4 |
|---|---|
Formule moléculaire |
C26H25NO6S |
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
4-(4-methylphenyl)sulfonyl-4-nitro-1,7-diphenylheptane-1,7-dione |
InChI |
InChI=1S/C26H25NO6S/c1-20-12-14-23(15-13-20)34(32,33)26(27(30)31,18-16-24(28)21-8-4-2-5-9-21)19-17-25(29)22-10-6-3-7-11-22/h2-15H,16-19H2,1H3 |
Clé InChI |
VCXHLSGWHVDFML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)C2=CC=CC=C2)(CCC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804236.png)

![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)









![1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid](/img/structure/B12804292.png)
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804320.png)
